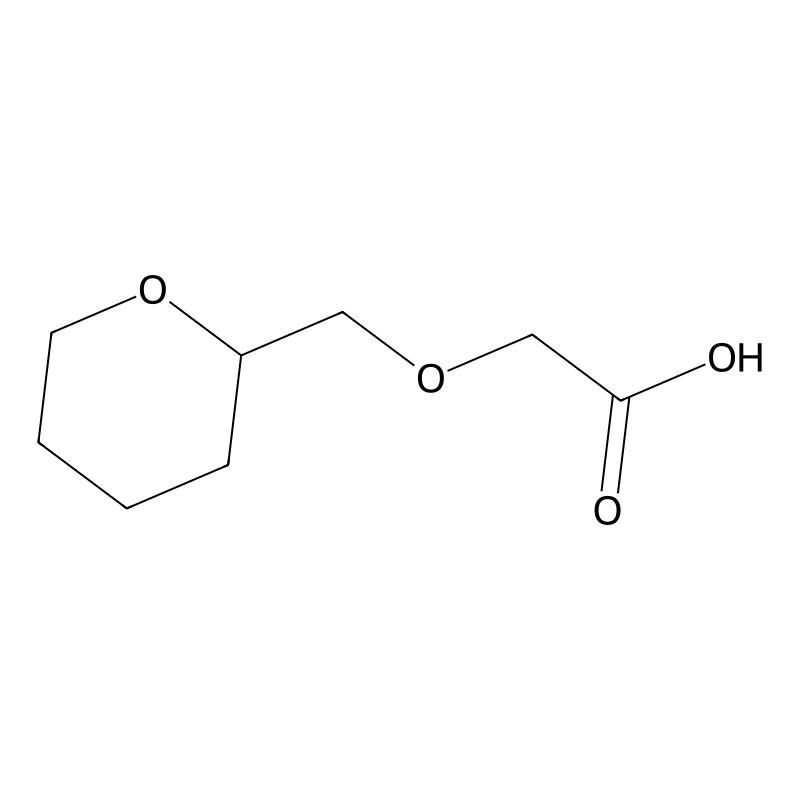

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Synthesis of Complex Molecules:

The structure of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid contains a reactive functional group, which can be utilized as a precursor for the synthesis of more complex molecules. Studies suggest its potential as a building block for the synthesis of various heterocyclic compounds, including pyrans and pyrroles, which are crucial structural motifs found in numerous biologically active molecules and natural products. PubChem, National Institutes of Health: )

Potential Biological Applications:

Limited research suggests the possibility of exploring (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid for its potential biological activities. However, the specific mechanisms and applications are still under investigation. Some studies have explored its use in the development of new enzyme inhibitors, but further research is needed to validate its efficacy and safety. Hit2Lead:

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid is a chemical compound characterized by the presence of a tetrahydro-2H-pyran ring connected to a methoxy group and an acetic acid moiety. Its molecular formula is C8H14O4, and it has a molecular weight of 174.19 g/mol. The structure consists of a six-membered saturated ring (tetrahydropyran) with an ether linkage to a methoxy group and a carboxylic acid group, which contributes to its potential reactivity and biological activity .

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid exhibits significant biological activities, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their potential as anti-inflammatory agents, analgesics, and in the modulation of metabolic pathways. The presence of the tetrahydropyran ring is often associated with increased bioavailability and enhanced interaction with biological targets .

The synthesis of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid can be achieved through several methods:

- Etherification Reaction: This involves the reaction of tetrahydro-2H-pyran derivatives with methanol in the presence of an acid catalyst to form the methoxy ether.

- Esterification Reaction: The carboxylic acid group can be formed by reacting a suitable tetrahydropyran derivative with acetic anhydride or acetyl chloride under basic conditions.

- Multi-step Synthesis: A more complex synthesis may involve several steps starting from commercially available tetrahydropyran derivatives, including oxidation and reduction steps to introduce functional groups at specific positions on the ring .

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid has potential applications in various fields:

- Pharmaceuticals: It may serve as a precursor for developing new drugs targeting metabolic disorders or inflammatory diseases.

- Agriculture: Its derivatives could be explored for use as agrochemicals or plant growth regulators.

- Chemical Industry: The compound could be utilized in synthesizing other organic compounds due to its reactive functional groups .

Research into the interaction studies of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid focuses on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies to elucidate its mechanism of action and therapeutic potential. Preliminary findings suggest that modifications to the tetrahydropyran structure can significantly influence its biological interactions .

Similar Compounds: Comparison

Several compounds share structural similarities with (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Contains an amino group instead of a methoxy group | Exhibits different biological activities related to amino acids |

| 2-(((Tetrahydro-2H-pyran-2-yl)methyl)thio)acetic acid | Features a thioether linkage | Potentially different reactivity due to sulfur presence |

| 6-Propyltetrahydro-2H-pyran-3-carboxylic acid methyl ester | Similar ring structure but lacks methoxy linkage | Focused on different metabolic pathways |

The uniqueness of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid lies in its specific combination of functional groups, which may offer distinct pharmacological profiles compared to these similar compounds .

Tetrahydropyran (THP) derivatives emerged as critical synthetic intermediates in organic chemistry during the mid-20th century, driven by their utility as alcohol-protecting groups. The foundational development of THP ethers dates to early 20th-century studies on cyclic ethers, with systematic investigations of their reactivity beginning in the 1950s. These compounds gained prominence in the synthesis of complex molecules due to their stability under diverse reaction conditions and ease of removal via acid-catalyzed hydrolysis. The evolution of THP chemistry paralleled advancements in natural product synthesis, particularly in macrolides and polyketides, where THP rings serve as structural motifs.

Significance in Organic Chemistry

Tetrahydropyran derivatives are indispensable in modern organic synthesis, fulfilling roles as:

- Protecting groups: THP ethers shield alcohols from nucleophilic or electrophilic reactions, enabling selective functionalization in multi-step syntheses.

- Core structural units: THP rings are embedded in biologically active molecules, such as marine toxins and anticancer agents, due to their rigidity and stereoelectronic properties.

- Chiral scaffolds: The six-membered ring’s conformational flexibility (chair vs. boat) enables diastereoselective transformations critical for asymmetric synthesis.

Overview of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic Acid

This compound (CAS 876716-61-9) integrates a tetrahydropyran ring with a methoxy-acetic acid moiety, creating a bifunctional structure suitable for:

- Alcohol protection: The THP ether shields hydroxyl groups during synthesis.

- Acid-mediated reactivity: The carboxylic acid enables esterification, amidation, or conjugation reactions.

Its molecular formula (C~8~H~14~O~4~) and molecular weight (174.19 g/mol) position it as a versatile building block for medicinal and synthetic chemistry.

Nomenclature and Classification

IUPAC Name: 2-[(tetrahydro-2H-pyran-2-yl)methoxy]acetic acid

Classification:

- Functional groups: Cyclic ether, carboxylic acid, and methyl ether.

- Heterocyclic system: Oxane (tetrahydropyran) fused to a methoxy-acetic acid chain.

Molecular Structure

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol [1] [2] [3]. The compound has the Chemical Abstracts Service registry number 876716-61-9 and carries the International Union of Pure and Applied Chemistry name 2-(oxan-2-ylmethoxy)acetic acid [4] [5]. The structural representation can be expressed through the simplified molecular-input line-entry system string OC(=O)COCC1CCCCO1, which illustrates the connectivity of atoms within the molecule [1] [6].

The molecular architecture consists of three distinct structural components connected in a linear arrangement [1] [2]. The International Chemical Identifier string InChI=1S/C8H14O4/c9-8(10)6-11-5-7-3-1-2-4-12-7/h7H,1-6H2,(H,9,10) provides detailed information about the atomic connectivity and stereochemistry of the compound [1] [4].

Tetrahydropyran Ring System

The tetrahydropyran ring system forms the primary structural foundation of this compound, consisting of a saturated six-membered heterocyclic ring containing five carbon atoms and one oxygen atom [7] [8] [9]. This ring system, also known by its International Union of Pure and Applied Chemistry preferred name oxane, adopts a chair conformation as its most stable geometrical arrangement [7] [10] [11]. The tetrahydropyran ring exists in its lowest energy chair conformation with Cs symmetry, similar to cyclohexane [7] [10] [12].

The chair conformation of the tetrahydropyran ring is characterized by an energy barrier for ring flipping of approximately 10 kcal/mol, which is comparable to that observed in cyclohexane [11]. The presence of the oxygen atom within the ring creates specific electronic effects due to the oxygen lone pairs, which can influence the overall molecular properties [11] [12]. The tetrahydropyran ring system is commonly encountered in pyranose carbohydrates such as glucose, where it forms the core structural unit [7] [13] [9].

Methoxy Linkage

The methoxy linkage in (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid serves as the connecting bridge between the tetrahydropyran ring and the acetic acid moiety [1] [2]. This linkage consists of a methylene group (-CH2-) attached to the C-2 position of the tetrahydropyran ring, followed by an ether oxygen atom (-O-) that connects to another methylene group [1] [4]. The complete linkage can be represented as -CH2-O-CH2-, where the first methylene is bonded to the tetrahydropyran ring and the second methylene is bonded to the carboxyl group [1] [2].

The ether oxygen atom in the methoxy linkage exhibits sp3 hybridization, resulting in a tetrahedral electron geometry around the oxygen center [14] [15]. The bond angle around the ether oxygen is expected to be close to the tetrahedral angle of 109.5 degrees, though slight deviations may occur due to steric effects from the adjacent methylene groups [14]. The ether linkage contributes to the overall flexibility of the molecule and influences its physical properties, particularly solubility characteristics [15].

Acetic Acid Moiety

The acetic acid moiety represents the terminal functional group of the molecule, consisting of a methylene group (-CH2-) directly attached to a carboxyl group (-COOH) [1] [2] [16]. This structural unit imparts acidic properties to the compound and serves as the primary site for chemical reactivity [16] [17]. The carboxyl group contains a carbon atom double-bonded to one oxygen atom and single-bonded to a hydroxyl group, creating the characteristic carboxylic acid functionality [16].

The acetic acid moiety adopts a planar configuration around the carboxyl carbon due to sp2 hybridization [16]. The carbon-oxygen double bond exhibits partial ionic character, contributing to the polar nature of this portion of the molecule [16] [17]. The presence of the carboxyl group enables the compound to participate in typical carboxylic acid reactions, including acid-base chemistry, esterification, and amidation reactions [16] [17].

Physical Properties

Appearance and Physical State

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid appears as a white to off-white solid under standard laboratory conditions [1] [6]. The compound maintains its solid state at room temperature, which is consistent with its molecular weight and the presence of hydrogen bonding capabilities through the carboxyl group [1]. The crystalline nature of the solid form contributes to its storage stability and handling characteristics in research applications [1] [6].

Melting and Boiling Points

The boiling point of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid has been determined to be 342.6°C at 760 mmHg [18] [4]. This relatively high boiling point reflects the molecular weight of the compound and the intermolecular hydrogen bonding interactions that occur between carboxyl groups of adjacent molecules [18]. The melting point of the compound has not been precisely determined in the available literature, though it is estimated to fall within the range of 50-100°C based on structural similarities to related compounds [18] [4].

The flash point of the compound is reported as 140.2°C, indicating the minimum temperature at which the compound can form an ignitable mixture with air [18] [6]. This thermal property is important for handling and storage considerations in laboratory and industrial settings [18].

Solubility Profile

The solubility profile of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid is influenced by both the hydrophilic carboxyl group and the hydrophobic tetrahydropyran ring system [19] [15]. The compound exhibits moderate solubility in water due to the presence of the carboxylic acid functionality, which can form hydrogen bonds with water molecules [19]. The Log P value (octanol-water partition coefficient) of 0.657 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character [4] [5].

The compound demonstrates good solubility in organic solvents, particularly alcohols, ethers, and chlorinated solvents [4]. This solubility pattern is consistent with the presence of ether linkages and the organic nature of the tetrahydropyran ring system [15]. The hydrogen bond donor count is 1, corresponding to the carboxyl group, while the hydrogen bond acceptor count is 4, reflecting the oxygen atoms in the carboxyl, ether, and tetrahydropyran ring systems [19].

Density and Viscosity

The density of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid is 1.141 g/cm³, indicating that the compound is denser than water [18] [4] [5]. This density value is consistent with the molecular composition and the presence of the tetrahydropyran ring system, which contributes to the overall molecular compactness [18]. The density measurement provides important information for volumetric calculations and handling procedures in laboratory applications [4].

Viscosity data for the compound in its liquid state are not extensively documented in the current literature [4]. However, based on the molecular structure and the presence of the tetrahydropyran ring system, the compound is expected to exhibit moderate viscosity when in liquid form at elevated temperatures [4]. The rotatable bond count of 4 suggests reasonable molecular flexibility, which would contribute to flow properties [20] [4].

Chemical Properties

Acid-Base Characteristics

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid functions as a weak monoprotic acid due to the presence of the carboxyl group [16] [17]. The compound can donate one proton per molecule in aqueous solution, forming the corresponding carboxylate anion and a hydronium ion [16]. The acid dissociation constant (pKa) is estimated to be approximately 4-5, which is typical for carboxylic acids of this structural type [16] [17].

The acidic character of the compound enables it to participate in acid-base neutralization reactions with bases, forming water-soluble salts [16] [17]. The carboxyl group can also participate in intramolecular and intermolecular hydrogen bonding, which influences both the physical properties and chemical reactivity of the compound [16]. The weak acidic nature allows for selective reaction conditions where stronger acids might cause unwanted side reactions [17].

Reactivity Patterns

The primary reactive site in (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid is the carboxyl group, which can undergo typical carboxylic acid reactions [16] [17]. Esterification reactions with alcohols can occur in the presence of acid catalysts, forming the corresponding esters while eliminating water [16]. The compound can also participate in amidation reactions with amines to form amide bonds [17].

The ether linkages within the molecule are generally unreactive under mild conditions but can undergo cleavage reactions under strongly acidic conditions with hydrogen halides [15]. The tetrahydropyran ring system is relatively stable but can be affected by strong oxidizing agents or under harsh acidic conditions [7] [15]. The compound exhibits typical carboxylic acid reactivity patterns, including reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride [16].

Stability Under Various Conditions

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid demonstrates good stability under normal laboratory conditions [1] [6]. The compound is stable to light exposure and does not require special photochemical protection during storage [6]. Thermal stability is maintained up to the decomposition temperature, which occurs well above the normal handling temperature range [18] [6].

The compound shows resistance to mild oxidizing agents, though strong oxidizers may affect the tetrahydropyran ring system or the ether linkages [21]. Under acidic conditions, the ether bonds may be susceptible to cleavage, particularly at elevated temperatures [15]. The carboxyl group provides some protection against oxidation due to its already oxidized state [16]. Storage recommendations include keeping the compound in a dry environment to prevent hydrolysis and maintaining temperatures below the flash point for safety considerations [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid through both proton and carbon-13 spectra [22] [10]. In proton Nuclear Magnetic Resonance spectroscopy, the tetrahydropyran ring protons appear as complex multiplets in the range of 1.4-1.8 ppm, corresponding to the six hydrogen atoms of the three methylene groups within the ring [22] [10]. The characteristic pattern reflects the chair conformation of the ring and the coupling between adjacent protons [10].

The methoxy linkage protons produce distinct signals, with the oxygen-bonded methylene groups appearing in the range of 3.4-4.2 ppm [22] [23]. The proton adjacent to the tetrahydropyran ring oxygen typically appears as a multiplet around 3.4-3.8 ppm, while the methylene group adjacent to the carboxyl function resonates around 4.0-4.2 ppm as a singlet [22]. The carboxylic acid proton appears as a broad singlet in the range of 11-12 ppm, which is characteristic of carboxyl groups and can exchange with deuterium oxide [22] [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical shift regions [22] [23]. The tetrahydropyran ring carbons appear in the upfield region around 20-30 ppm, reflecting their aliphatic character [22]. The carbon atoms bonded to oxygen, including those in the ether linkage and the ring oxygen, resonate in the range of 65-75 ppm [22] [23]. The carbonyl carbon of the carboxyl group appears in the characteristic downfield region around 170-175 ppm [22] [16].

Infrared Spectroscopy

Infrared spectroscopy provides information about the functional groups present in (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid through characteristic vibrational frequencies [22] [24]. The most prominent feature is the carbonyl stretch of the carboxyl group, which appears as a strong absorption band in the range of 1710-1730 cm⁻¹ [22] [16]. This frequency is typical for carboxylic acid carbonyls and confirms the presence of the acetic acid moiety [16].

The hydroxyl group of the carboxyl function produces a broad absorption band in the range of 3200-3500 cm⁻¹, characteristic of the O-H stretch vibration [16]. This band often appears broad due to hydrogen bonding effects between carboxyl groups [16]. The aliphatic C-H stretch vibrations appear in the range of 2850-3000 cm⁻¹, corresponding to the methylene groups in both the tetrahydropyran ring and the methoxy linkage [22] [16].

Carbon-oxygen stretch vibrations are observed in the range of 1200-1250 cm⁻¹, reflecting the ether linkages and the C-O bond of the carboxyl group [22] [15]. The tetrahydropyran ring contributes additional C-O stretch bands due to the ring oxygen [7]. Deformation vibrations of the methylene groups appear in the lower frequency region around 1400-1500 cm⁻¹ [22].

Mass Spectrometry

Mass spectrometry of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid provides molecular weight confirmation and fragmentation pattern information [25]. The molecular ion peak appears at m/z 174, corresponding to the molecular weight of the compound [1] [2]. This peak confirms the molecular formula C8H14O4 and provides a reference for structural determination [1].

Common fragmentation patterns include the loss of water (18 mass units) from the molecular ion, producing a fragment at m/z 156 [25]. This fragmentation is typical for carboxylic acids and results from the elimination of the hydroxyl group and an adjacent hydrogen [25]. The tetrahydropyran ring system can produce a characteristic fragment at m/z 85, corresponding to the C5H9O+ ion formed by ring cleavage [25].

Additional fragmentation may occur through cleavage of the ether linkage, producing fragments corresponding to the acetic acid portion (m/z 59 for COOH-CH2+) and the tetrahydropyran-methyl portion [25]. The fragmentation pattern provides structural confirmation and can be used for identification purposes in analytical applications [25].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid shows limited absorption in the ultraviolet region due to the absence of extended conjugated systems or aromatic groups [24]. The carboxyl group may exhibit weak absorption around 200-220 nm corresponding to n→π* transitions of the carbonyl oxygen lone pairs [16]. This absorption is typically weak and may be obscured by solvent absorption in aqueous solutions [16].

The compound does not exhibit significant absorption in the visible region, consistent with its colorless appearance [6] [24]. The lack of chromophoric groups limits the utility of Ultraviolet-Visible spectroscopy for routine analysis of this compound [24]. However, the technique can be useful for monitoring reactions involving the compound, particularly those that introduce chromophoric groups or result in the formation of colored products [24].

The retrosynthetic analysis of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid reveals several strategic disconnections that guide synthetic planning [1] [2]. The primary retrosynthetic approach involves disconnection at the methylene bridge connecting the tetrahydropyran ring to the acetic acid functionality, yielding tetrahydropyran-2-methanol and a suitable acetic acid derivative as key intermediates.

The tetrahydropyran ring system can be further analyzed through multiple retrosynthetic pathways. The most common approach involves the formation of the six-membered ring through cyclization reactions, with 3,4-dihydro-2H-pyran serving as a fundamental building block [2] [3]. Alternative retrosynthetic strategies include Prins cyclization from homoallylic alcohols and aldehydes [4] [5], hetero-Diels-Alder cycloadditions using Danishefsky dienes [6], and radical cyclization approaches [7].

The acetic acid moiety can be introduced through various methodologies, including alkylation of malonate esters, oxidation of primary alcohols, or direct esterification reactions [1]. The methoxy linkage represents a crucial strategic element, typically formed through Williamson ether synthesis or related nucleophilic substitution reactions.

Precursor Materials

The selection of appropriate precursor materials is fundamental to successful tetrahydropyran synthesis. Commercial availability, cost considerations, and purity requirements significantly influence precursor selection for large-scale synthesis.

Homoallylic alcohols represent another important class of precursors, particularly for Prins cyclization reactions [4] [5]. These compounds can be prepared through asymmetric allylation reactions, providing access to enantiomerically pure tetrahydropyran derivatives. However, their higher cost ($200-500 per kilogram) and moderate availability limit their use in large-scale applications.

Biomass-derived precursors have gained significant attention as sustainable alternatives. Furfural, obtained from xylose-containing biomass, serves as a renewable starting material for tetrahydropyran synthesis [10] [11]. The conversion pathway involves hydrogenation to tetrahydrofurfuryl alcohol, followed by dehydration to form 3,4-dihydro-2H-pyran. This approach offers environmental advantages while maintaining competitive costs.

Synthetic Routes

Classical Synthetic Approaches

Traditional synthetic methodologies for tetrahydropyran formation rely on established organic transformations that have been refined over decades of research. The classical acid-catalyzed reaction between 3,4-dihydro-2H-pyran and alcohols represents the most fundamental approach [2] [3] [8].

The mechanism involves protonation of the vinyl ether functionality, generating a stabilized carbocation intermediate that undergoes nucleophilic attack by the alcohol substrate [3] [12]. Para-toluenesulfonic acid serves as the most commonly employed catalyst, providing excellent selectivity and mild reaction conditions [12] [8]. Reaction temperatures typically range from 0-25°C, with yields consistently exceeding 70-95%.

Oxymercuration-demercuration represents another classical approach, particularly useful for the synthesis of 2,6-disubstituted tetrahydropyrans [13]. This methodology involves treatment with mercury(II) trifluoroacetate followed by reductive workup with sodium borohydride. Despite excellent stereoselectivity, the use of mercury reagents raises significant environmental and safety concerns.

Prins cyclization constitutes a powerful classical method for tetrahydropyran ring construction [4] [5]. The reaction proceeds through acid-catalyzed condensation of homoallylic alcohols with aldehydes, followed by cyclization to form the six-membered ring. Trifluoroacetic acid and boron trifluoride etherate are commonly employed catalysts, providing yields of 60-90% with good stereoselectivity.

Modern Synthetic Strategies

Contemporary synthetic approaches emphasize improved selectivity, milder conditions, and enhanced functional group compatibility. Asymmetric hetero-Diels-Alder cycloadditions using chiral chromium catalysts represent a significant advancement in tetrahydropyran synthesis [6]. These reactions provide access to enantiomerically pure products with excellent yields (75-95%) and selectivities exceeding 90% enantiomeric excess.

Ring-closing metathesis has emerged as a powerful tool for tetrahydropyran synthesis, particularly for complex natural product targets [14]. Grubbs catalysts enable the formation of six-membered rings from appropriately functionalized precursors under mild conditions. The methodology offers excellent functional group tolerance and can be applied to sterically demanding substrates.

Radical cyclization approaches provide complementary selectivity patterns compared to ionic mechanisms [7]. The use of tributyltin hydride and azobisisobutyronitrile enables the formation of tetrahydropyran rings through 6-exo-trig cyclization. While yields are typically good (70-95%), the use of organotin reagents presents environmental challenges.

Palladium-catalyzed cyclization reactions have gained prominence for their ability to form tetrahydropyran rings with excellent stereoselectivity [15] [16]. The Heck redox-relay strategy enables the synthesis of 2,6-trans-tetrahydropyrans in a single step from enantiopure dihydropyranyl alcohols, proceeding through novel exo-cyclic migration pathways.

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic methodologies that minimize waste generation and reduce the use of hazardous reagents. Microwave-assisted synthesis represents a significant advancement in green chemistry applications [17] [18]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining high yields and selectivities.

Aqueous reaction media have been successfully employed for tetrahydropyran synthesis, eliminating the need for organic solvents [19] [20]. The tetrahydropyranylation of alcohols and other nucleophiles proceeds efficiently in water, with comparable yields to traditional organic solvent systems. This approach significantly reduces environmental impact while maintaining synthetic efficiency.

Flow chemistry methodologies offer exceptional advantages for continuous tetrahydropyran synthesis [10] [11] [21]. The hydrogenation of 3,4-dihydro-2H-pyran to tetrahydropyran over nickel-silica catalysts achieves selectivities exceeding 99.8% with yields of 98% in continuous flow reactors. The approach enables precise control of reaction parameters and facilitates easy scale-up.

Ionic liquid-mediated synthesis provides another green chemistry approach, offering recyclable reaction media with excellent solvating properties [22] [18]. Imidazolium-based ionic liquids enable tetrahydropyran formation under mild conditions while allowing catalyst and solvent recovery for multiple reaction cycles.

Photochemical approaches represent emerging green chemistry strategies for tetrahydropyran synthesis [23]. The photosensitized reaction of 3,4-dihydro-2H-pyran with alcohols using visible light and catalytic amounts of dichloro-anthraquinone provides clean product formation with minimal waste generation.

Purification Techniques

The purification of tetrahydropyran derivatives requires careful consideration of their physical and chemical properties. Silica gel chromatography represents the most widely used purification method, providing excellent resolution for most tetrahydropyran compounds [24] [25]. The use of gradient elution with dichloromethane-methanol mixtures enables efficient separation of products from starting materials and byproducts.

Alumina chromatography offers advantages for base-sensitive compounds, particularly those containing acid-labile protecting groups [25]. The use of neutral or basic alumina prevents unwanted decomposition while maintaining separation efficiency. However, the higher cost of alumina compared to silica gel limits its routine application.

Distillation remains a preferred purification method for simple tetrahydropyran derivatives, offering excellent scalability and cost-effectiveness [26] [27]. The boiling point of tetrahydropyran (86°C) enables straightforward separation from most synthetic intermediates. However, the method is limited to thermally stable compounds without high-boiling impurities.

High-performance liquid chromatography provides the highest purity levels (98-99.5%) but is typically reserved for analytical applications or high-value products [25]. Both normal and reverse-phase systems can be employed, depending on the specific compound structure and required separation.

Recrystallization offers a cost-effective purification approach for crystalline tetrahydropyran derivatives [26]. The method provides excellent purity (95-99%) with minimal solvent consumption, making it particularly suitable for large-scale applications. However, the technique is limited to compounds that form suitable crystals.

Scale-up Considerations

The transition from laboratory synthesis to industrial production requires careful evaluation of multiple factors that influence process economics and safety. Reactor design considerations become paramount at industrial scale, with continuous flow reactors offering advantages in heat and mass transfer compared to batch systems [10] [11] [26].

Heat transfer management presents significant challenges during scale-up, particularly for exothermic reactions such as acid-catalyzed tetrahydropyran formation [26]. The use of jacketed reactors with circulation heating systems enables better temperature control compared to laboratory-scale heating mantles. Industrial applications typically require heat exchangers to manage the large quantities of heat generated.

Catalyst loading optimization becomes crucial for economic viability at industrial scale. While laboratory syntheses may employ 5-10 mol% catalyst loading, industrial processes typically require reduction to 0.5-2 mol% to maintain cost-effectiveness [26]. This reduction necessitates improved catalyst activity and recycling strategies.

Mass transfer considerations become increasingly important as reactor size increases. The efficiency of mixing systems directly impacts reaction rates and product selectivity. Industrial scale requires multi-stage mixing systems to ensure uniform distribution of reactants and catalysts throughout the reactor volume.

Product isolation and purification strategies must be redesigned for continuous operation. Integrated separation systems, including distillation columns and extraction units, enable efficient product recovery while minimizing waste generation [26] [27]. The implementation of solvent recovery systems becomes essential for economic and environmental sustainability.

Safety considerations expand significantly during scale-up, requiring comprehensive hazard analysis and risk assessment. The use of automated control systems with programmable logic controllers enables precise monitoring of reaction parameters while minimizing human exposure to hazardous materials [26].

Economic viability assessment becomes critical at industrial scale, requiring detailed analysis of raw material costs, energy consumption, and capital investment requirements. The minimum selling price of tetrahydropyran products must remain competitive with existing alternatives while providing acceptable profit margins [10] [11].

Process optimization typically involves trade-offs between yield, selectivity, and throughput. While laboratory syntheses may prioritize maximum yield, industrial processes often optimize for overall productivity and cost-effectiveness. This may involve accepting slightly lower yields in exchange for reduced reaction times and improved catalyst utilization.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant